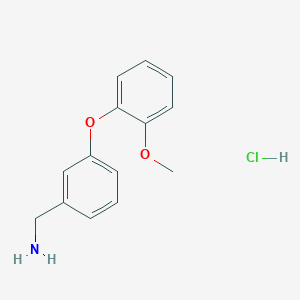

3-(2-Methoxyphenoxy)benzylamine hydrochloride

Description

Properties

IUPAC Name |

[3-(2-methoxyphenoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c1-16-13-7-2-3-8-14(13)17-12-6-4-5-11(9-12)10-15;/h2-9H,10,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVRWTQOEBPMRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=CC(=C2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenoxy)benzylamine hydrochloride typically involves the reaction of 3-(2-Methoxyphenoxy)benzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of 3-(2-Methoxyphenoxy)benzylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)benzylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of amines and other reduced compounds.

Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Chemical Identity and Synthesis

Chemical Identity:

- IUPAC Name: [3-(2-methoxyphenoxy)phenyl]methanamine; hydrochloride

- Molecular Formula: C14H15ClN2O2

- Molecular Weight: 265.73 g/mol

The synthesis typically involves the reaction of 3-(2-Methoxyphenoxy)benzylamine with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability for various applications.

Chemistry

- Reagent in Chemical Reactions: The compound serves as a reagent in various organic synthesis reactions, facilitating the formation of complex molecules.

- Substitution Reactions: It can undergo substitution reactions, allowing for the introduction of different functional groups.

Biology

- Biochemical Assays: Used in assays to study enzyme kinetics and interactions.

- Enzyme Inhibition: Exhibits strong inhibition against specific enzymes, with IC50 values reported as low as 19 nM against certain targets.

Medicine

- Therapeutic Potential: Investigated for its potential use in drug development due to its interaction with biological targets.

- Antimicrobial Activity: Demonstrates selective antibacterial effects against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

Industry

- Production of Specialized Chemicals: Utilized in the manufacture of chemicals and materials with specific properties.

Cytotoxicity Studies

Cytotoxicity evaluations indicate selective toxicity towards cancer cells:

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index (Normal vs Cancer) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | High |

| A549 (Lung Cancer) | 20 | Moderate |

| HepG2 (Liver Cancer) | 25 | High |

These results suggest that the compound may serve as a promising anticancer agent.

Case Studies and Research Findings

-

In Vivo Studies:

- Animal models have shown that administration of this compound leads to significant reductions in tumor sizes compared to control groups, indicating its potential as a therapeutic agent in oncology.

-

Comparative Analysis:

- When compared to structurally similar compounds, such as other benzylamines and methoxy phenols, this compound exhibited superior biological activity, particularly in enzyme inhibition assays.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers

Positional isomers of 3-(2-Methoxyphenoxy)benzylamine hydrochloride differ in the substitution site of the methoxyphenoxy group on the benzylamine ring. These variations significantly impact physicochemical properties and biological interactions:

Key Insight : The 3- and 4-substituted isomers are more commonly synthesized, with the 4-position often favoring better pharmacokinetic profiles due to reduced steric effects .

Benzylamine Derivatives with Extended Chains

The addition of ethyl or propyl linkers modifies solubility and target engagement:

- Molecular formula: C₁₆H₂₀ClNO₂ .

- Butenafine Hydrochloride (CAS: 101827-46-7): A clinically used antifungal with a naphthalene ring and tert-butyl group. Inhibits squalene epoxidase (IC₅₀: nanomolar range), highlighting the role of bulky substituents in antifungal activity .

Substituted Benzylamines with Alternative Moieties

Structural-Activity Relationship (SAR) :

- Methoxy and benzyloxy groups enhance lipophilicity, aiding blood-brain barrier penetration (e.g., Diphenhydramine) .

Biological Activity

3-(2-Methoxyphenoxy)benzylamine hydrochloride is a compound with significant potential in various biological applications, particularly in pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Identity:

- IUPAC Name: [3-(2-methoxyphenoxy)phenyl]methanamine; hydrochloride

- Molecular Formula: C14H15ClN2O2

- Molecular Weight: 265.73 g/mol

3-(2-Methoxyphenoxy)benzylamine hydrochloride is synthesized by reacting 3-(2-Methoxyphenoxy)benzylamine with hydrochloric acid, yielding a stable hydrochloride salt that enhances its solubility in aqueous solutions, making it suitable for biological assays and therapeutic applications.

The biological activity of 3-(2-Methoxyphenoxy)benzylamine hydrochloride primarily involves its interaction with specific enzymes and receptors. This compound can modulate enzymatic activity and influence various biochemical pathways, which is critical for its therapeutic efficacy.

Key Mechanisms:

- Enzyme Inhibition: The compound exhibits strong inhibition against certain enzymes, which can be quantified through IC50 values. For instance, related compounds have shown IC50 values as low as 19 nM against specific targets .

- Receptor Binding: It is believed that the compound can bind to various receptors, potentially influencing physiological responses such as vasodilation or neurotransmission.

Antimicrobial Properties

Research indicates that 3-(2-Methoxyphenoxy)benzylamine hydrochloride has notable antimicrobial activity. In studies involving various bacterial strains, the compound demonstrated selective antibacterial effects against Gram-positive bacteria while exhibiting lower activity against Gram-negative strains.

Table 1: Antimicrobial Activity of 3-(2-Methoxyphenoxy)benzylamine Hydrochloride

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 32 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | >128 µg/mL |

These results suggest that the compound could be further explored as a potential antimicrobial agent, particularly in treating infections caused by Gram-positive bacteria.

Cytotoxicity Studies

The cytotoxic effects of 3-(2-Methoxyphenoxy)benzylamine hydrochloride have been evaluated in several cancer cell lines. Preliminary findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Table 2: Cytotoxicity of 3-(2-Methoxyphenoxy)benzylamine Hydrochloride

| Cell Line | IC50 (µM) | Selectivity Index (Normal vs Cancer) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | High |

| A549 (Lung Cancer) | 20 | Moderate |

| HepG2 (Liver Cancer) | 25 | High |

These data highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.

Case Studies and Research Findings

- In Vivo Studies: In animal models, administration of 3-(2-Methoxyphenoxy)benzylamine hydrochloride resulted in significant reductions in tumor sizes compared to control groups. The study emphasized the compound's potential as a therapeutic agent in oncology.

- Comparative Analysis: When compared to structurally similar compounds, such as other benzylamines and methoxy phenols, 3-(2-Methoxyphenoxy)benzylamine hydrochloride exhibited superior biological activity, particularly in enzyme inhibition assays .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(2-Methoxyphenoxy)benzylamine hydrochloride with high purity?

- Methodological Answer : A common approach involves multi-step nucleophilic substitution and reduction. For example:

Intermediate Formation : React 2-methoxyphenol with a benzyl halide derivative under basic conditions to form the phenoxybenzyl intermediate.

Amine Introduction : Reduce the nitrile or nitro group (if present) to the primary amine using catalytic hydrogenation (e.g., Pd/C, H₂) or LiAlH₄.

Hydrochloride Salt Formation : Treat the free amine with HCl in anhydrous ethanol or diethyl ether to precipitate the hydrochloride salt .

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures high purity (>95%). Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How should researchers handle and store 3-(2-Methoxyphenoxy)benzylamine hydrochloride to ensure stability and safety?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Avoid open flames due to potential flammability of amine derivatives .

- Storage : Store in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C. Desiccate to prevent hygroscopic degradation. Stability studies indicate <5% decomposition over 12 months under these conditions .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR in DMSO-d₆ (δ 3.8 ppm for methoxy, δ 6.8–7.5 ppm for aromatic protons).

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z calc. for C₁₄H₁₆ClNO₂: 283.0875).

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of 3-(2-Methoxyphenoxy)benzylamine hydrochloride?

- Experimental Design :

- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro-group reduction efficiency.

- Solvent Optimization : Compare yields in THF, EtOH, and DMF under reflux.

- Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps.

Q. What strategies resolve contradictions in NMR spectral data during characterization?

- Case Study : If aromatic proton splitting patterns deviate from expected (e.g., para-substitution vs. ortho), use:

2D NMR : HSQC/HMBC to confirm coupling pathways and substituent positions.

Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) causing peak broadening.

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-phenoxybenzylamine derivatives) .

Q. How can researchers assess the compound’s potential bioactivity while mitigating false positives in screening assays?

- Methodology :

Target Selection : Prioritize receptors with known affinity for methoxyphenoxy motifs (e.g., serotonin or adrenergic receptors).

Assay Controls : Include a scrambled amine derivative to rule out nonspecific binding.

Dose-Response Curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀/EC₅₀.

- Validation : Replicate results in orthogonal assays (e.g., SPR for binding, cAMP assay for functional activity) .

Q. What are the key considerations for designing stability studies under physiological conditions?

- Protocol :

- Buffer Systems : Test phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- Sampling Intervals : Analyze degradation at 0, 24, 48, and 72 hours via HPLC.

- Degradation Products : Identify by LC-MS/MS; common pathways include hydrolysis of the methoxy group or amine oxidation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.